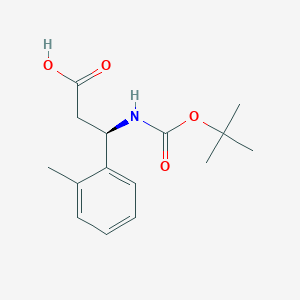

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Übersicht

Beschreibung

®-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

- Oxidized derivatives of the aromatic ring.

- Alcohol derivatives from the reduction of the carboxylic acid group.

- Free amino acid derivatives after deprotection of the Boc group.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other functional sites.

Biology: In biological research, it serves as a building block for the synthesis of peptides and proteins, where the Boc group protects the amino group during peptide bond formation.

Medicine: The compound is explored in drug development for its potential to form bioactive molecules. Its derivatives may exhibit pharmacological activities.

Industry: In the chemical industry, it is used in the production of fine chemicals and pharmaceuticals, leveraging its reactivity and protective group chemistry.

Wirkmechanismus

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, targeting specific molecular pathways.

Vergleich Mit ähnlichen Verbindungen

- ®-3-Amino-3-(o-tolyl)propanoic acid

- ®-3-((Benzyloxycarbonyl)amino)-3-(o-tolyl)propanoic acid

- ®-3-((Methoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Comparison:

®-3-Amino-3-(o-tolyl)propanoic acid: Lacks the protective Boc group, making it more reactive and less selective in synthetic applications.

®-3-((Benzyloxycarbonyl)amino)-3-(o-tolyl)propanoic acid: Features a benzyloxycarbonyl (Cbz) protecting group, which is less bulky than the Boc group and offers different reactivity and stability.

®-3-((Methoxycarbonyl)amino)-3-(o-tolyl)propanoic acid: Contains a methoxycarbonyl (Moc) protecting group, which is smaller and less sterically hindering compared to the Boc group.

The uniqueness of ®-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid lies in the steric protection offered by the Boc group, which provides stability and selectivity in various synthetic and biochemical applications.

Biologische Aktivität

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, often referred to as Boc-tyrosine, is an amino acid derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and an o-tolyl side chain. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₅H₂₁NO₄

- Molecular Weight : 279.33 g/mol

- CAS Number : 464930-76-5

- Purity : Typically ≥ 95%

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Modulation : The amino group in the structure can form hydrogen bonds with enzyme active sites, potentially modulating enzymatic activity.

- Cytokine Regulation : Research indicates that derivatives of Boc-tyrosine can influence cytokine release in immune cells, affecting inflammation and immune responses.

- Antimicrobial Activity : Some studies suggest that amino acid derivatives exhibit antimicrobial properties, which may extend to Boc-tyrosine.

Cytokine Release and Immune Modulation

A study evaluating the effects of various amino acid derivatives on peripheral blood mononuclear cells (PBMCs) demonstrated that compounds similar to Boc-tyrosine can significantly alter cytokine production. Specifically:

- TNF-α Production : Compounds exhibited a reduction in TNF-α levels by 44–60% at high concentrations, indicating potential anti-inflammatory properties.

- IL-6 and IFN-γ Levels : The modulation of IL-6 and IFN-γ levels was also observed, suggesting that these compounds may play a role in regulating immune responses.

| Compound | TNF-α Reduction (%) | IL-6 Modulation | IFN-γ Reduction (%) |

|---|---|---|---|

| Boc-Tyrosine Derivative A | 50 | No significant change | 68 |

| Boc-Tyrosine Derivative B | 60 | Increased | 44 |

Antimicrobial Properties

Research has shown that amino acid-based compounds can possess antimicrobial activity. In one study, derivatives were tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that this compound may have potential applications as an antimicrobial agent.

Case Studies

- Immunomodulatory Effects : A clinical study involving patients with chronic inflammatory diseases evaluated the impact of amino acid derivatives on cytokine profiles. Results indicated a significant decrease in pro-inflammatory cytokines among those treated with Boc derivatives compared to the control group.

- Antimicrobial Efficacy : In vitro studies conducted on various bacterial strains demonstrated that Boc derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Eigenschaften

IUPAC Name |

(3R)-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDMSBGBNGEQDH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375888 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500770-86-5 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.